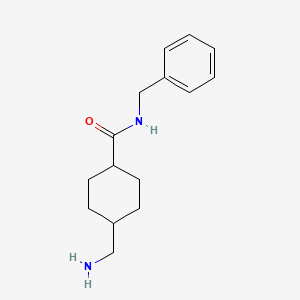

Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide

Description

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

4-(aminomethyl)-N-benzylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C15H22N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) |

InChI Key |

LPVJOADONGWFPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN)C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Thermal Isomerization of cis-AMCHA Hydrochloride

A landmark method disclosed in Patent CA1052817A involves heating cis-4-aminomethylcyclohexane-1-carboxylic acid hydrochloride (cis-AMCHA·HCl) under hydrogen chloride gas at 160–248°C in the absence of solvent. This process achieves isomerization to trans-AMCHA·HCl with minimal decomposition, leveraging the thermodynamic stability of the trans isomer. Key advantages include:

-

Solvent-free conditions , reducing purification complexity.

-

High conversion efficiency , with trans:cis ratios exceeding 3:1 after 3 hours at 200°C.

-

Direct isolation of trans-AMCHA·HCl via recrystallization from acetone, yielding 62–68% pure product.

The mechanism likely proceeds through a retro-aldol fragmentation and recombination, facilitated by HCl’s catalytic role in stabilizing intermediates.

One-Pot Catalytic Hydrogenation

Patent WO2017134212A1 describes a one-pot hydrogenation of p-aminobenzoic acid derivatives using Raney nickel under high-pressure H₂. This method avoids isolating intermediates, achieving trans-AMCHA in 70% yield with a trans:cis ratio of 2.3:1. Critical parameters include:

-

Temperature : 80–120°C to prevent catalyst deactivation.

-

Pressure : 50–100 bar H₂ for optimal reduction kinetics.

-

Post-reaction treatment : Alkaline hydrolysis to remove residual catalyst and byproducts.

While less stereoselective than thermal isomerization, this approach streamlines synthesis by combining hydrogenation and cyclization steps.

Comparative Analysis of trans-AMCHA Synthesis Routes

| Method | Conditions | trans:cis Ratio | Yield (%) | Scalability |

|---|---|---|---|---|

| Thermal Isomerization | 200°C, HCl gas, solvent-free | 3.6:1 | 62–68 | Industrial-scale |

| Catalytic Hydrogenation | 100°C, 80 bar H₂, Raney nickel | 2.3:1 | 70 | Pilot-scale |

Thermal isomerization offers superior stereocontrol, whereas catalytic hydrogenation prioritizes throughput. The choice depends on infrastructure and purity requirements.

Amidation of trans-AMCHA to N-Benzylcarboxamide

Converting trans-AMCHA to the target carboxamide involves activating the carboxylic acid for nucleophilic attack by benzylamine. Two principal strategies are employed: acyl chloride intermediacy and coupling reagent-mediated amidation .

Acyl Chloride Intermediate Method

Trans-AMCHA is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with benzylamine in dichloromethane (DCM) at 0–5°C. Key steps include:

-

Activation : Stirring trans-AMCHA with SOCl₂ (1.2 eq) at reflux for 2 hours.

-

Amidation : Adding benzylamine (1.1 eq) dropwise to the acyl chloride in DCM, followed by triethylamine (TEA) to neutralize HCl.

-

Purification : Washing with 5% NaHCO₃ and brine, followed by silica gel chromatography (eluent: ethyl acetate/hexane 1:2).

This method yields 75–80% product but requires stringent moisture control to prevent hydrolysis.

Coupling Reagent-Mediated Amidation

Modern approaches utilize carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to activate trans-AMCHA’s carboxyl group. A typical procedure involves:

-

Dissolving trans-AMCHA (1 eq) in DMF with EDCl (1.5 eq), HOBt (1.2 eq), and benzylamine (1.2 eq).

-

Stirring at room temperature for 12 hours.

-

Isolating the product via extraction (ethyl acetate/water) and vacuum distillation.

This method achieves 85–90% yield with minimal racemization, though DMF removal poses challenges in large-scale applications.

Alternative Synthetic Pathways

Direct Aminomethylation of Cyclohexane Carboxamide

A less common route involves introducing the aminomethyl group after forming the N-benzylcarboxamide. For example:

-

Friedel-Crafts acylation : Reacting cyclohexene with benzyl isocyanate to form N-benzylcyclohex-1-enecarboxamide.

-

Aminomethylation : Treating the intermediate with formaldehyde and ammonium chloride under Mannich conditions.

While conceptually simple, this method struggles with regioselectivity, yielding mixtures of cis and trans isomers (55:45).

Reductive Amination Approaches

Reductive amination of 4-oxocyclohexane-1-carboxamide with benzylamine and NaBH₃CN in methanol provides a modular pathway. However, the ketone precursor’s synthesis (via oxidation of trans-AMCHA) adds steps, reducing overall efficiency (45–50% yield).

Purification and Characterization

Crystallization Techniques

trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide exhibits poor solubility in apolar solvents, enabling purification via ethanol/water recrystallization. Slow cooling (-10°C) yields needle-like crystals with >99% purity.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) resolves residual cis isomer, ensuring stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, particularly in the presence of catalytic hydrogenation.

Substitution: Substitution reactions are common, especially involving the aminomethyl group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Catalytic hydrogenation typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antiviral Properties

One of the most notable applications of trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide is its antiviral activity against HIV. Research indicates that this compound exhibits protective effects by binding to chemokine receptors such as CXCR4 and CCR5, which are critical for HIV entry into host cells. By interfering with the binding of the natural ligand stromal cell-derived factor 1 (SDF-1) to these receptors, the compound can prevent HIV from infecting target cells, thus serving as a potential therapeutic agent for HIV infection .

Key Findings:

- Mechanism: The compound acts as an antagonist to chemokine receptors, enhancing the immune response by increasing CD4 cell levels and inhibiting apoptosis in immune cells .

- Clinical Implications: These properties suggest potential uses in treating not only HIV but also conditions associated with inflammation and immune suppression .

Immunomodulatory Effects

Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide has been shown to enhance white blood cell production and modulate immune responses. This makes it a candidate for therapies aimed at reconstituting the immune system in patients undergoing chemotherapy or those with immunodeficiency disorders .

Applications:

- Chemotherapy Support: The compound may mitigate some side effects of chemotherapy by enhancing immune cell proliferation and function.

- Bone Marrow Transplantation: It could improve outcomes in bone marrow transplant procedures by supporting hematopoiesis .

Dermatological Applications

Research has demonstrated that trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide can accelerate barrier recovery in skin after injury. It functions as an anti-fibrinolytic agent, which helps in wound healing by inhibiting proteolytic activity that disrupts the epidermal barrier .

Study Insights:

- Barrier Recovery: In experimental models, application of this compound significantly reduced epidermal hyperplasia induced by repeated skin injury, suggesting its efficacy in promoting skin repair mechanisms .

- Protease Inhibition: The compound's ability to inhibit serine proteases contributes to its protective effects on skin integrity following trauma.

Potential for Treating Inflammatory Conditions

The immunomodulatory properties of trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide extend to potential applications in treating inflammatory diseases. By modulating chemokine receptor activity, it may help manage conditions like rheumatoid arthritis and other inflammatory disorders where chemokine signaling plays a crucial role .

Research Highlights:

- Inflammation Management: The compound's antagonistic effects on chemokine receptors could be leveraged to develop treatments for chronic inflammatory diseases.

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Conditions Treated |

|---|---|---|

| Antiviral Activity | Binds CXCR4/CCR5; inhibits HIV entry | HIV infection |

| Immunomodulation | Enhances CD4 cell production | Chemotherapy side effects; immunodeficiency |

| Dermatological Repair | Accelerates skin barrier recovery; inhibits proteases | Wound healing; skin injuries |

| Anti-inflammatory | Modulates chemokine receptor activity | Rheumatoid arthritis; other inflammatory diseases |

Mechanism of Action

The mechanism of action of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. It competitively inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis . This mechanism is similar to that of other antifibrinolytic agents, such as tranexamic acid .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with related derivatives:

| Compound Name | Molecular Formula | MW | CAS Number | XLogP3 | H-Bond Donors | H-Bond Acceptors | Key Features |

|---|---|---|---|---|---|---|---|

| Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide | C₁₅H₂₂N₂O | 246.35 | Not available | ~3.5* | 2 | 2 | N-benzyl carboxamide, trans-4-aminomethyl |

| Tranexamic acid (AMCHA) | C₈H₁₅NO₂ | 157.21 | 1197-18-8 | -0.5 | 3 | 3 | Carboxylic acid, trans-4-aminomethyl |

| N-benzyl-4-butylcyclohexane-1-carboxamide | C₁₈H₂₇NO | 273.40 | 714261-68-4 | 5.0 | 1 | 2 | N-benzyl carboxamide, trans-4-butyl |

| Ethyl trans-4-(N-benzoylaminomethyl)cyclohexane-1-carboxylic acid | C₁₇H₂₃NO₃ | 289.37 | 22048-15-3 | ~3.0 | 2 | 4 | Ethyl ester, N-benzoyl group |

| Y 27632 | C₁₅H₂₁N₃O | 259.35 | Not available | ~2.0 | 2 | 3 | Pyridinyl carboxamide, trans-substituents |

*Estimated based on structural analogs.

Key Observations :

- Lipophilicity : The N-benzyl substitution increases LogP (e.g., XLogP3 = 5.0 for N-benzyl-4-butylcyclohexane-1-carboxamide ), suggesting improved membrane permeability compared to Tranexamic acid (XLogP3 = -0.5 ).

- Hydrogen Bonding: Tranexamic acid’s carboxylic acid group enhances hydrogen-bonding capacity (3 donors/acceptors), favoring interactions with biological targets like plasminogen’s Kringle domain .

Research Findings and Implications

- Binding Efficiency : Tranexamic acid’s superior binding to K1Pg underscores the importance of the carboxylic acid group in electrostatic interactions .

- Lipophilicity vs. Solubility : N-benzyl derivatives (e.g., XLogP3 = 5.0 ) may face solubility challenges despite improved permeability, necessitating formulation optimization.

- Structural Complexity : Y 27632 demonstrates how aromatic substituents (e.g., pyridinyl groups) can enhance target specificity and potency .

Biological Activity

Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide, also known as t-AMCHA, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide

t-AMCHA is a derivative of aminomethyl cyclohexane carboxylic acid, which has been primarily studied for its role as a protease inhibitor. Its structure allows it to interact with various biological systems, making it a candidate for therapeutic applications, particularly in dermatological conditions and potential anti-cancer therapies.

The biological activity of t-AMCHA is primarily attributed to its ability to inhibit serine proteases, particularly plasmin. This inhibition has several downstream effects:

- Barrier Recovery : Studies demonstrate that t-AMCHA accelerates the recovery of the epidermal barrier after injury. In models of skin damage induced by tape stripping or acetone treatment, t-AMCHA significantly reduced the time required for barrier restoration compared to controls .

- Epidermal Hyperplasia : Repeated applications of t-AMCHA have been shown to reduce epidermal hyperplasia induced by skin barrier disruption. This effect was quantified by measuring epidermal thickness, indicating a protective role against excessive skin cell proliferation .

Table 1: Summary of Biological Activities

Case Study: Epidermal Barrier Recovery

In a controlled study involving hairless mice and human skin samples, t-AMCHA was applied topically post-injury. The results indicated:

Q & A

Q. What synthetic strategies are commonly employed to prepare Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide?

The synthesis typically involves multi-step routes starting with trans-4-(aminomethyl)cyclohexanecarboxylic acid. Key steps include:

- Protection of the aminomethyl group using Boc₂O or CbzCl to prevent side reactions .

- Coupling reactions with benzylamine derivatives via EDCI/HOBt-mediated amide bond formation, achieving yields of 20–50% under controlled conditions (0°C, DMF) .

- Deprotection via hydrogenation (Pd/C, H₂) to remove Cbz groups . Intermediate purification often employs column chromatography, and structural confirmation uses NMR and mass spectrometry .

Q. Which analytical methods are essential for structural characterization of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional group integrity, particularly the trans-configuration of the cyclohexane ring .

- HPLC : To assess purity, especially after coupling reactions prone to byproducts .

- Mass spectrometry (ESI-MS) : For molecular weight validation, critical when synthesizing novel derivatives .

Q. What are the primary chemical reactions involving the aminomethyl group?

The aminomethyl group participates in:

- Acylation : Reacting with anhydrides (e.g., diglycolic anhydride) to form amide linkages for bivalent ligand synthesis .

- Thiourea formation : Reaction with isothiocyanates to generate thiourea derivatives, useful in studying receptor interactions .

- Hydrogen bonding : Influences conformational stability in biochemical assays, as observed in plasminogen studies .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during synthesis?

Low yields (20–30%) in amide bond formation often stem from steric hindrance. Strategies include:

- Temperature control : Maintaining 0°C to minimize side reactions .

- Coupling agents : Using EDCI/HOBt with TEA as a base to enhance activation .

- Solvent selection : Polar aprotic solvents like DMF improve reagent solubility . Parallel monitoring via TLC or HPLC is recommended to identify optimal reaction termination points .

Q. How do structural analogs differ in reactivity, and what implications does this have for drug design?

- Trans-4-cyanocyclohexanecarboxylic acid : The cyano group increases electrophilicity, enabling nucleophilic additions absent in the aminomethyl variant .

- N-benzyl-4-((1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl)cyclohexanecarboxamide : The dioxopyrimidinyl moiety enhances π-π stacking, improving target binding affinity compared to the parent compound . Such differences guide the rational design of derivatives with tailored pharmacokinetic properties .

Q. What experimental approaches resolve contradictions in biological activity data?

Discrepancies in receptor binding assays may arise from:

- Conformational flexibility : Use SAXS or molecular dynamics simulations to analyze compound behavior in solution .

- Competitive inhibition assays : Compare inhibition constants (Kᵢ) with monovalent controls to validate target specificity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to distinguish nonspecific interactions .

Q. How can researchers assess the compound’s role in modulating enzyme conformations?

- Size-exclusion HPLC (SE-HPLC) : Monitors plasminogen conformational changes induced by ligand binding .

- Small-angle X-ray scattering (SAXS) : Provides low-resolution structural data on ligand-enzyme complexes .

- Dynamic light scattering (DLS) : Measures hydrodynamic radius shifts, indicating stabilization of specific conformations .

Q. What strategies improve solubility for in vivo studies?

- Salt formation : Hydrochloride salts enhance aqueous solubility, as seen in methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate hydrochloride .

- PEGylation : Attaching polyethylene glycol (PEG) chains to the benzyl group reduces hydrophobicity .

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Methodological Considerations

Q. What protocols validate the compound’s stability under physiological conditions?

- pH stability assays : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, analyzing degradation via LC-MS .

- Plasma stability tests : Exposure to human plasma (37°C) with periodic sampling to quantify intact compound .

- Light sensitivity testing : Store solutions under UV/visible light and monitor photodegradation .

Q. How is computational modeling integrated into mechanistic studies?

- Docking simulations (AutoDock/Vina) : Predict binding modes to targets like opioid receptors .

- DFT calculations : Analyze electronic properties of the aminomethyl group to explain reactivity trends .

- MD simulations (GROMACS) : Simulate ligand-receptor interactions over nanosecond timescales to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.